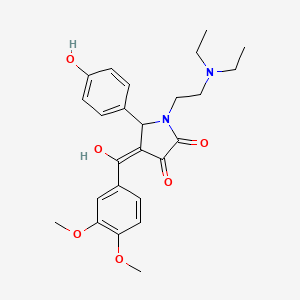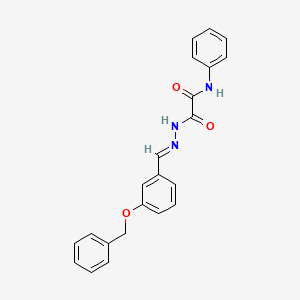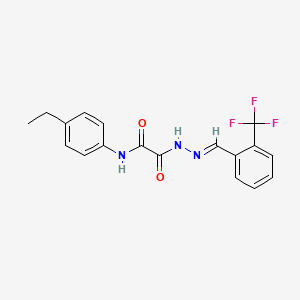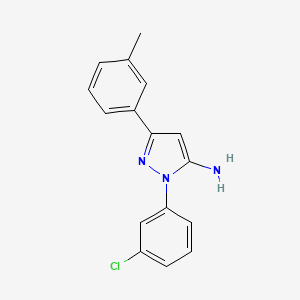![molecular formula C28H28ClN5O2 B12018769 3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-{(E)-[4-(diethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B12018769.png)
3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-{(E)-[4-(diethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{4-[(4-クロロベンジル)オキシ]フェニル}-N’-{(E)-[4-(ジエチルアミノ)フェニル]メチリデン}-1H-ピラゾール-5-カルボヒドラジドは、化学、生物学、医学など様々な分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、ピラゾール環、クロロベンジル基、およびジエチルアミノ基を含む独特の構造が特徴です。これらの官能基の存在は、その多様な化学反応性と潜在的な生物活性を生み出します。
2. 製法
合成経路および反応条件
3-{4-[(4-クロロベンジル)オキシ]フェニル}-N’-{(E)-[4-(ジエチルアミノ)フェニル]メチリデン}-1H-ピラゾール-5-カルボヒドラジドの合成は、一般的に容易に入手可能な出発物質から開始される複数のステップを伴います。一般的な合成経路には、以下のステップが含まれます。
ピラゾール環の形成: これは、ヒドラジンと適切なジケトンまたはβ-ケトエステルを酸性または塩基性条件下で反応させることで達成できます。
クロロベンジル基の導入: このステップでは、ピラゾール中間体を炭酸カリウムなどの塩基の存在下で4-クロロベンジルクロリドと反応させます。
ヒドラジドの形成: 得られた中間体を次にヒドラジン水和物と反応させてカルボヒドラジドを生成します。
ジエチルアミノベンズアルデヒドとの縮合: 最後のステップでは、カルボヒドラジドを4-(ジエチルアミノ)ベンズアルデヒドとエタノール中で還流条件下で縮合させ、目的の化合物を得ます。
工業的生産方法
この化合物の工業的生産には、収率と純度を向上させるために上記の合成経路を最適化することが含まれる場合があります。これには、より効率的な触媒、溶媒、および再結晶またはクロマトグラフィーなどの精製技術の使用が含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(4-chlorobenzyl)oxy]phenyl}-N’-{(E)-[4-(diethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or β-keto ester under acidic or basic conditions.
Introduction of the chlorobenzyl group: This step involves the reaction of the pyrazole intermediate with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the hydrazide: The resulting intermediate is then reacted with hydrazine hydrate to form the carbohydrazide.
Condensation with the diethylamino benzaldehyde: The final step involves the condensation of the carbohydrazide with 4-(diethylamino)benzaldehyde under reflux conditions in ethanol to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of more efficient catalysts, solvents, and purification techniques such as recrystallization or chromatography.
化学反応の分析
反応の種類
3-{4-[(4-クロロベンジル)オキシ]フェニル}-N’-{(E)-[4-(ジエチルアミノ)フェニル]メチリデン}-1H-ピラゾール-5-カルボヒドラジドは、以下のものを含む様々な種類の化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を用いて酸化され、対応する酸化生成物を生成します。
還元: 還元は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて行うことができ、特定の官能基の還元をもたらします。
置換: クロロベンジル基は、アミンやチオールなどの求核剤と求核置換反応を起こすことができ、置換誘導体を生成します。
一般的な試薬と条件
酸化: 酸性または中性条件下での過マンガン酸カリウム。
還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。
置換: 水酸化ナトリウムなどの塩基の存在下でのアミンなどの求核剤。
生成される主な生成物
酸化: 対応する酸化誘導体。
還元: 官能基が改変された還元誘導体。
置換: クロロベンジル基を置き換えた新しい官能基を持つ置換誘導体。
4. 科学研究における用途
3-{4-[(4-クロロベンジル)オキシ]フェニル}-N’-{(E)-[4-(ジエチルアミノ)フェニル]メチリデン}-1H-ピラゾール-5-カルボヒドラジドは、科学研究においていくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、および様々な有機反応における試薬として使用されます。
生物学: 抗菌性、抗癌性、および抗炎症特性など、潜在的な生物活性を調査されています。
医学: 特に特定の疾患を標的とした新薬の開発における潜在的な治療用途について研究されています。
産業: ポリマーやコーティングなど、特定の特性を持つ新素材の開発に使用されます。
科学的研究の応用
3-{4-[(4-chlorobenzyl)oxy]phenyl}-N’-{(E)-[4-(diethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
3-{4-[(4-クロロベンジル)オキシ]フェニル}-N’-{(E)-[4-(ジエチルアミノ)フェニル]メチリデン}-1H-ピラゾール-5-カルボヒドラジドの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、以下によって効果を発揮する可能性があります。
特定の受容体への結合: ジエチルアミノ基は、生物学的システムの受容体と相互作用し、シグナル伝達経路の調節につながる可能性があります。
酵素の阻害: この化合物は、病気の過程に関与する特定の酵素を阻害し、それによって治療効果を発揮する可能性があります。
アポトーシスの誘導: 癌細胞では、この化合物は、特定の経路の活性化によってプログラムされた細胞死(アポトーシス)を誘導する可能性があります。
類似化合物との比較
類似化合物
- 3-{4-[(4-クロロベンジル)オキシ]フェニル}-N'-[(E)-(2,6-ジクロロフェニル)メチリデン]-1H-ピラゾール-5-カルボヒドラジド
- 3-{4-[(2-クロロベンジル)オキシ]フェニル}-N'-{(E)-[4-(ジエチルアミノ)フェニル]メチリデン}-1H-ピラゾール-5-カルボヒドラジド
独自性
3-{4-[(4-クロロベンジル)オキシ]フェニル}-N’-{(E)-[4-(ジエチルアミノ)フェニル]メチリデン}-1H-ピラゾール-5-カルボヒドラジドは、その官能基の特定の組み合わせにより、独特の化学反応性と潜在的な生物活性を持ちます。 特に、ジエチルアミノ基の存在は、生物学的標的との相互作用を強化し、さらなる研究開発に有望な化合物となっています .
特性
分子式 |
C28H28ClN5O2 |
|---|---|
分子量 |
502.0 g/mol |
IUPAC名 |
3-[4-[(4-chlorophenyl)methoxy]phenyl]-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C28H28ClN5O2/c1-3-34(4-2)24-13-7-20(8-14-24)18-30-33-28(35)27-17-26(31-32-27)22-9-15-25(16-10-22)36-19-21-5-11-23(29)12-6-21/h5-18H,3-4,19H2,1-2H3,(H,31,32)(H,33,35)/b30-18+ |
InChIキー |
KDDUQOIHEFUXBE-UXHLAJHPSA-N |
異性体SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


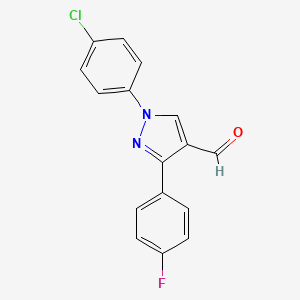
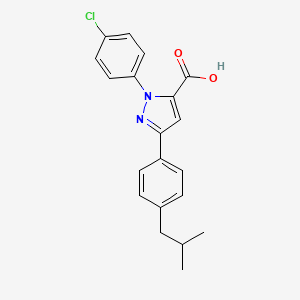
![(3Z)-5-bromo-1-butyl-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12018700.png)
![(2Z)-2-(2-propoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12018701.png)
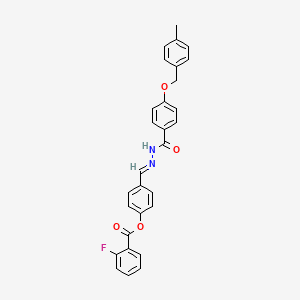
![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B12018730.png)
![5-(3-bromo-4-hydroxy-5-methoxyphenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12018732.png)
